Cas no 29018-19-7 (Propanoicacid, 2-(dimethylamino)ethyl ester)

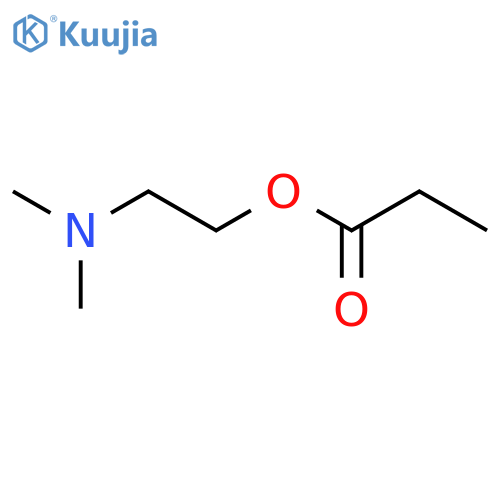

29018-19-7 structure

商品名:Propanoicacid, 2-(dimethylamino)ethyl ester

Propanoicacid, 2-(dimethylamino)ethyl ester 化学的及び物理的性質

名前と識別子

-

- Propanoicacid, 2-(dimethylamino)ethyl ester

- 2-(Dimethylamino)ethyl propanoate

- 2-(Dimethylamino)ethyl propionate

- 2-Dimethylamino-2-propionyloxy-aethan

- 2-dimethylaminoethyl propanoate

- AC1L3WWI

- AC1Q67PG

- AGN-PC-0CQXKE

- CTK4G2580

- Dimethylaminoethylpropionat

- NSC83564

- propionic acid-(2-dimethylamino-ethyl ester)

- Propionsaeure-(2-dimethylamino-aethylester)

- EINECS 249-370-7

- NSC-83564

- NS00028600

- UNII-FX2S575HSW

- PROPIONIC ACID, 2-(DIMETHYLAMINO)ETHYL ESTER

- SCHEMBL5382868

- 29018-19-7

- Propanoic acid, 2-(dimethylamino)ethyl ester

- EN300-7199638

- DTXSID5067429

- NSC 83564

- FX2S575HSW

- 2-DIMETHYLAMINOETHANOL PROPIONATE

- dimethylaminoethyl propionate

-

- インチ: InChI=1S/C7H15NO2/c1-4-7(9)10-6-5-8(2)3/h4-6H2,1-3H3

- InChIKey: UVSPBAFXKQMDBG-UHFFFAOYSA-N

- ほほえんだ: CCC(OCCN(C)C)=O

計算された属性

- せいみつぶんしりょう: 145.11035

- どういたいしつりょう: 145.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 5

- 複雑さ: 102

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

- PSA: 29.54

- LogP: 0.50120

Propanoicacid, 2-(dimethylamino)ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7199638-0.05g |

2-(dimethylamino)ethyl propanoate |

29018-19-7 | 95% | 0.05g |

$94.0 | 2023-07-07 | |

| Aaron | AR002VWT-100mg |

Propanoic acid, 2-(dimethylamino)ethyl ester |

29018-19-7 | 95% | 100mg |

$218.00 | 2025-02-13 | |

| Aaron | AR002VWT-5g |

Propanoic acid, 2-(dimethylamino)ethyl ester |

29018-19-7 | 95% | 5g |

$2016.00 | 2023-12-15 | |

| Enamine | EN300-7199638-2.5g |

2-(dimethylamino)ethyl propanoate |

29018-19-7 | 95% | 2.5g |

$978.0 | 2023-07-07 | |

| Aaron | AR002VWT-500mg |

Propanoic acid, 2-(dimethylamino)ethyl ester |

29018-19-7 | 95% | 500mg |

$540.00 | 2025-02-13 | |

| Aaron | AR002VWT-10g |

Propanoic acid, 2-(dimethylamino)ethyl ester |

29018-19-7 | 95% | 10g |

$2976.00 | 2023-12-15 | |

| Enamine | EN300-7199638-0.1g |

2-(dimethylamino)ethyl propanoate |

29018-19-7 | 95% | 0.1g |

$140.0 | 2023-07-07 | |

| Enamine | EN300-7199638-0.5g |

2-(dimethylamino)ethyl propanoate |

29018-19-7 | 95% | 0.5g |

$374.0 | 2023-07-07 | |

| Aaron | AR002VWT-250mg |

Propanoic acid, 2-(dimethylamino)ethyl ester |

29018-19-7 | 95% | 250mg |

$300.00 | 2025-02-13 | |

| 1PlusChem | 1P002VOH-10g |

Propanoic acid, 2-(dimethylamino)ethyl ester |

29018-19-7 | 95% | 10g |

$2715.00 | 2024-05-06 |

Propanoicacid, 2-(dimethylamino)ethyl ester 関連文献

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

29018-19-7 (Propanoicacid, 2-(dimethylamino)ethyl ester) 関連製品

- 2494-55-5(Ethanaminium,N,N,N-trimethyl-2-(1-oxopropoxy)-, iodide (1:1))

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量